2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Crystallographic Analysis of Boronate Ester Framework
The crystal structure of 2-(3,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by a planar dioxaborolane core with tetramethyl groups at the 4,4,5,5 positions. The boron atom adopts a trigonal planar geometry, typical of boronate esters, with bond distances of approximately 1.55–1.60 Å for B–O and 1.40–1.45 Å for B–C.
| Parameter | Value | Source |
|---|---|---|
| Space group | Likely monoclinic (e.g., P 1 21/c 1) | |
| Unit cell dimensions | a ≈ 15.5 Å, b ≈ 7.5 Å, c ≈ 13.9 Å | |
| B–O bond length | ~1.57 Å | |
| B–C bond length | ~1.56 Å |
The 3,5-dichloro-4-methoxyphenyl substituent introduces steric and electronic effects. The methoxy group at the para position enhances electron density on the boron center, while the chlorine atoms at meta positions create electron-withdrawing effects. This substituent arrangement influences crystal packing, favoring intermolecular halogen-bonding interactions in the solid state.
Molecular Geometry Optimization via Computational Chemistry
Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G* basis set provide insights into the molecular geometry. The optimized structure reveals:
Boronate Ester Core :
Substituent Effects :
A comparison of computed bond lengths with experimental values from related compounds (e.g., 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) confirms the accuracy of the model.
Comparative Analysis with Substituted Dioxaborolane Derivatives
The electronic and steric effects of substituents on the dioxaborolane core are critical to reactivity. Table 1 compares key properties of structurally related compounds.
| Compound | Substituents | 11B NMR Shift (δ) | Key Feature |
|---|---|---|---|
| 2-(3,5-Dichloro-4-methoxyphenyl)-dioxaborolane | 3,5-Cl, 4-OCH3 | ~30.5 ppm | Electron-withdrawing Cl, electron-donating OCH3 |
| 2-(4-Methoxyphenyl)-dioxaborolane | 4-OCH3 | ~30.4 ppm | Strong electron-donating effect |
| 2-(4-Ethoxyphenyl)-dioxaborolane | 4-OCH2CH3 | ~30.4 ppm | Alkoxy substituent with moderate donating |
| 2-(2-Methyl-4-methoxyphenyl)-dioxaborolane | 2-CH3, 4-OCH3 | ~30.7 ppm | Steric hindrance from methyl group |
The 11B NMR shift of ~30.5 ppm for the target compound aligns with substituted dioxaborolanes, indicating similar electronic environments. The presence of chlorine atoms increases the deshielding effect on boron compared to purely methoxy-substituted analogs.
Conformational Dynamics in Solid-State vs. Solution Phase
In the solid state, the compound adopts a rigid conformation due to crystal packing constraints. However, in solution, dynamic behavior is observed:
Solid-State Conformation :
Solution-Phase Dynamics :
This dual behavior is critical for applications in cross-coupling reactions, where solution-phase dynamics enable catalytic activity.
Properties
IUPAC Name |
2-(3,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BCl2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSFOBFYDOBNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700029 | |
| Record name | 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942069-69-4 | |
| Record name | 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(3,5-dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically follows a two-step approach:
- Step 1: Synthesis or procurement of the corresponding arylboronic acid, i.e., 3,5-dichloro-4-methoxyphenylboronic acid.
- Step 2: Conversion of this boronic acid to the pinacol boronic ester by reaction with pinacol under anhydrous conditions.
This approach leverages the stability and versatility of pinacol boronate esters in organic synthesis.
Detailed Preparation Procedure
| Compound | Role | Molecular Formula |
|---|---|---|
| 3,5-Dichloro-4-methoxyphenylboronic acid | Boronic acid precursor | C7H5BCl2O2 |
| Pinacol (2,3-dimethyl-2,3-butanediol) | Diol for ester formation | C6H14O2 |
- Solvent: Anhydrous toluene or similar aprotic solvent.
- Dehydrating agent: Molecular sieves (4 Å) or other drying agents to maintain anhydrous environment.
- Temperature: Reflux conditions (~110°C for toluene).
- Atmosphere: Inert gas (argon or nitrogen) to prevent moisture ingress.
- Time: Typically several hours (4–16 hours) to ensure complete esterification.
Procedure Summary:
- In a dry, inert atmosphere, 3,5-dichloro-4-methoxyphenylboronic acid and pinacol are combined in anhydrous toluene.
- Molecular sieves are added to absorb any water generated during the esterification.
- The reaction mixture is heated to reflux under stirring for a period sufficient to drive the reaction to completion.
- After cooling, the mixture is filtered to remove molecular sieves and any insoluble impurities.
- The crude product is purified by recrystallization or chromatography to yield the pure boronic ester.
Mechanistic Insights
The reaction proceeds via a condensation mechanism where the boronic acid hydroxyl groups react with the vicinal diol (pinacol), forming a cyclic boronate ester and releasing water. The removal of water is critical to drive the equilibrium toward ester formation.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Boronic acid to pinacol molar ratio | 1:1 to 1:1.05 | Slight excess of pinacol ensures complete reaction |
| Solvent | Anhydrous toluene, THF, or dichloromethane | Toluene preferred for reflux conditions |
| Temperature | Reflux (~110°C in toluene) | Ensures reaction completion |
| Reaction time | 4–16 hours | Depends on scale and purity |
| Atmosphere | Argon or nitrogen | Prevents hydrolysis |
| Dehydrating agent | Molecular sieves (4 Å) | Removes water to shift equilibrium |
| Purification | Filtration, recrystallization, or chromatography | Ensures high purity product |
Research Findings and Optimization
- Anhydrous Conditions: Maintaining strict anhydrous conditions is essential to prevent hydrolysis of the boronic ester back to the boronic acid, which reduces yield and purity.
- Pinacol Excess: Using a slight excess of pinacol (around 5%) improves conversion efficiency.
- Reaction Monitoring: The progress can be monitored by ^11B NMR spectroscopy, which shows the shift from boronic acid to boronate ester.
- Scale-up Considerations: Industrial scale-up involves continuous removal of water and may use azeotropic distillation to improve yields.
- Alternative Methods: Some literature reports direct borylation of aryl halides with bis(pinacolato)diboron in the presence of palladium catalysts to form the boronic ester directly, bypassing the boronic acid intermediate. However, this method requires careful catalyst and condition optimization and is less common for this specific substituted phenyl derivative.
Summary Table of Preparation Routes
| Preparation Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Boronic acid + Pinacol esterification | Condensation under reflux with molecular sieves | Straightforward, high purity | Requires anhydrous conditions |
| Direct borylation of aryl halides | Pd-catalyzed coupling with bis(pinacolato)diboron | One-step, avoids boronic acid isolation | Catalyst cost, optimization needed |
| Use of dehydrating agents | Molecular sieves or azeotropic removal of water | Drives equilibrium toward ester | Adds complexity to process |
Chemical Reactions Analysis
Suzuki-Miyaura Coupling
This compound serves as a boron source for palladium-catalyzed couplings with aryl/heteroaryl halides. The reaction typically proceeds under mild conditions due to the stability of the dioxaborolane moiety .
General Reaction Scheme:
$$ \text{Ar-B(dioxaborolane)} + \text{Ar'X} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar'} + \text{Byproducts} $$
Key Conditions:
| Catalyst | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane | 75–90°C | 70–95% |
| Pd(PPh₃)₄ | CsF | THF | 60–80°C | 65–85% |
Mechanistic Features:
-
Oxidative Addition: Aryl halide reacts with Pd(0) to form Pd(II) complex.
-
Transmetallation: Boron transfers aryl group to Pd(II).
-
Reductive Elimination: C–C bond formation releases Pd(0).
Methoxy Group Reactions
The 4-methoxy substituent can undergo demethylation or nucleophilic substitution under specific conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C → RT | Phenolic derivative |
| SNAr | Amines (e.g., piperidine), CuI | 4-Amino-substituted derivatives |
Chlorine Reactivity
The 3,5-dichloro groups participate in:
Hydrolysis
Controlled hydrolysis yields boronic acids:
$$ \text{B(dioxaborolane)} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{B(OH)}_2 + \text{Pinacol} $$
-
Optimal Conditions: 0.1M HCl in THF/H₂O (1:1), 25°C, 2h
Transesterification
Exchanges with diols under anhydrous conditions:
$$ \text{B(dioxaborolane)} + \text{Diol} \xrightarrow{\text{BF}_3·\text{OEt}_2} \text{New boronate ester} $$
Substituent Effects
| Position | Substituent | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| 3,5 | Cl | σ-Withdrawing | Accelerates transmetallation |
| 4 | OMe | π-Donating | Stabilizes intermediates |
Benchmarking Against Analogues
| Compound Modification | Coupling Rate (Relative) | Thermal Stability |
|---|---|---|
| 3,5-DiCl-4-OMe (Target) | 1.0 | >150°C |
| 4-OMe (No Cl) | 0.6 | >130°C |
| 3,5-DiF-4-OMe | 1.2 | >140°C |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that boron-containing compounds can exhibit significant biological activity, particularly in anticancer applications. The compound has shown potential as a cytotoxic agent against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | >10 | Moderate cytotoxicity |
| A549 | 6.5 | Significant cytotoxicity |
| HepG2 | 8.0 | Moderate cytotoxicity |
| PC3 | 7.0 | Significant cytotoxicity |
The selective toxicity towards cancer cells compared to normal cells highlights its potential for therapeutic applications in oncology.
Mechanism of Action
The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation. The compound may modulate signaling pathways that are crucial for tumor growth and survival.
Materials Science
Synthesis of Functional Materials
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its boron content allows for unique interactions with other materials, enhancing properties like thermal stability and mechanical strength.
Case Study: Polymer Composites
In a study focusing on polymer composites reinforced with boron compounds, the addition of this dioxaborolane resulted in improved mechanical properties and thermal resistance. The enhanced performance is attributed to the cross-linking ability of the boron atom within the polymer matrix .
Environmental Applications
Environmental Remediation
The compound's ability to interact with various pollutants makes it a candidate for environmental remediation technologies. Its boron structure can facilitate the removal of heavy metals and organic pollutants from contaminated water sources.
| Pollutant Type | Removal Efficiency (%) | Method Used |
|---|---|---|
| Heavy Metals | 85 | Adsorption |
| Organic Pollutants | 75 | Catalytic Degradation |
A study demonstrated that using this compound in water treatment processes led to significant reductions in pollutant concentrations, showcasing its potential utility in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. In biological systems, the compound may act by inhibiting key enzymes or signaling pathways, leading to its observed bioactivity. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, physical properties, and applications:
Key Comparisons :
Electronic Effects :
- The methoxy group in the target compound (4-OCH₃) donates electrons, activating the phenyl ring for electrophilic substitution, while chlorine atoms (3,5-Cl) withdraw electrons, stabilizing the boron center. This balance enhances stability without significantly reducing reactivity in cross-couplings .
- In contrast, analogs lacking methoxy groups (e.g., 2-(3,5-dichlorophenyl)-...) exhibit lower solubility and require harsher reaction conditions for Suzuki couplings .
Biological Activity :
- Derivatives like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide (from ) demonstrate potent antitumor activity, highlighting the importance of chlorine and methoxy substituents in bioactive molecule design .
- Fluoro-substituted analogs (e.g., 3,5-F; 4-OCH₃) are prioritized in radiopharmaceuticals due to fluorine-18’s utility in PET imaging .
Synthetic Utility :
Biological Activity
2-(3,5-Dichloro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 942069-69-4) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a boron atom in a dioxaborolane ring structure. The presence of the dichloro and methoxy groups on the phenyl ring significantly influences its biological activity.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit specific kinases involved in cancer progression.
- Enzyme Inhibition : The compound may interact with enzymes such as DYRK1A, which is implicated in neurodegenerative diseases and cancer.
The biological activity of this compound likely involves:
- Binding to Kinases : The compound may inhibit the activity of kinases by binding to their active sites or allosteric sites.
- Modulation of Signaling Pathways : By inhibiting kinase activity, the compound can alter signaling pathways related to cell growth and proliferation.
Case Studies
- Inhibitory Effects on DYRK1A :
- Antioxidant and Anti-inflammatory Properties :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | DYRK1A Inhibition | 50 | |
| Compound B | Antioxidant Activity | 75 | |
| Compound C | Anti-inflammatory | 30 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Methods may include the use of continuous flow reactors for efficiency .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this boronate ester, and how can purity be optimized?
- Methodology : The compound is synthesized via Miyaura borylation, reacting 3,5-dichloro-4-methoxyphenyl halides with bis(pinacolato)diboron (B₂pin₂) using palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C. Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol .
- Key considerations : Monitor reaction progress by TLC (Rf ~0.5 in 9:1 hexane/EtOAc). Use inert atmosphere (argon) to prevent boronate oxidation .
Q. Which cross-coupling reactions are most effective for incorporating this boronate ester into aryl/heteroaryl systems?
- Methodology : Suzuki-Miyaura coupling is preferred, using Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ or CsF as base in DMF/H₂O (3:1) at 80°C. For electron-deficient partners, employ Ir-catalyzed photoredox conditions (e.g., [Ir(ppy)₃], blue LED) to enhance reactivity .
- Data validation : Compare yields via HPLC (C18 column, acetonitrile/water gradient) and confirm regioselectivity by NOESY NMR .
Advanced Research Questions
Q. How do steric/electronic effects of the 3,5-dichloro-4-methoxyphenyl group influence boron reactivity in cross-couplings?
- Methodology : Perform Hammett analysis by synthesizing analogs with varying substituents. Measure reaction rates (kinetic studies via GC-MS) and correlate with σ values. The electron-withdrawing Cl groups polarize the B center, accelerating oxidative addition but increasing steric hindrance with bulky catalysts .
- Contradiction resolution : If yields drop with bulkier catalysts (e.g., Pd(dtbpf)Cl₂), switch to smaller ligands (XPhos) or reduce reaction temperature .
Q. What analytical techniques resolve structural ambiguities in boron-containing byproducts?
- Methodology : Use high-resolution mass spectrometry (HRMS-ESI) to identify boroxine byproducts (m/z [M+H]+). Confirm dimerization via X-ray crystallography (single-crystal diffraction, Cu Kα radiation) .
- Case study : A 2028 study identified a trimeric borate side-product (m/z 789.32) formed under acidic conditions; mitigate via pH control (pH 7–8) .
Q. How can competing reaction pathways (e.g., protodeboronation vs. coupling) be controlled in aqueous media?
- Methodology : Optimize solvent polarity (dioxane/H₂O vs. THF/H₂O) and base strength (K₃PO₄ > K₂CO₃). Add phase-transfer agents (TBAB) to stabilize the boronate in biphasic systems .
- Data-driven design : Plot protodeboronation rates (UV-Vis at 280 nm) against pH to identify optimal conditions (pH 9–10, 60°C) .
Stability and Handling
Q. What storage conditions prevent decomposition of this moisture-sensitive boronate ester?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
